4'-(p-Fluorophenyl)acetanilide
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Overview
Description
4'-(4-fluorophenyl)acetanilide is a biphenyl that is 1,1'-biphenyl substituted by a fluoro group at position 4 and a acetylamino group at position 4'. It induces neoplastic lesions in rats. It has a role as a carcinogenic agent. It is a member of biphenyls, a member of monofluorobenzenes, a N-acetylarylamine and a secondary carboxamide.
Scientific Research Applications
Synthesis and Characterization
4'-(p-Fluorophenyl)acetanilide derivatives have been synthesized and characterized for various scientific applications. These derivatives have shown potential in the development of chemical hybridizing agents (CHAs) for wheat, indicating their utility in agriculture and plant science research. The structure and properties of these derivatives have been extensively studied, highlighting their significance in organic chemistry and materials science (Chakraborty & Devakumar, 2006).
Catalytic Activities
The catalytic activities of acetanilide derivatives, including those substituted with a fluorophenyl group, have been explored in various chemical reactions. These compounds have been utilized as catalysts in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in facilitating bond-forming processes in organic synthesis. This application underscores their role in the development of new synthetic methodologies and the production of complex organic molecules (Dewan et al., 2014).
Analytical Applications
Acetanilide and its derivatives, including 4'-(p-Fluorophenyl)acetanilide, have been used as standards in quantitative NMR spectroscopy (qNMR) for pharmaceuticals. This application is crucial for ensuring the accuracy and precision of qNMR measurements, which are vital for the quality control and compliance testing of pharmaceutical products. The role of acetanilide derivatives in analytical chemistry highlights their utility in ensuring the reliability of analytical results in the pharmaceutical industry (Rundlöf et al., 2014).
Pharmacological Research
While direct applications of 4'-(p-Fluorophenyl)acetanilide in pharmacology were not highlighted in the available literature, acetanilide derivatives have been historically significant in medicinal chemistry. For instance, acetanilide was the precursor for the development of acetaminophen, one of the most widely used analgesics. Research into the metabolism and action mechanisms of acetanilide derivatives continues to inform the development of new drugs and therapeutic agents (Mallet et al., 2010).
properties
CAS RN |
398-32-3 |
---|---|
Product Name |
4'-(p-Fluorophenyl)acetanilide |
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,16,17) |
InChI Key |
JORMZLCKCZMVJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F |
Other CAS RN |
398-32-3 |
synonyms |
4'-fluoro-4-biphenylacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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